molecular formula C9H11F B1295194 2-Fluoro-1,3,5-trimethylbenzene CAS No. 392-69-8

2-Fluoro-1,3,5-trimethylbenzene

Cat. No.: B1295194
CAS No.: 392-69-8
M. Wt: 138.18 g/mol
InChI Key: ZLGPNBBJPOBSLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the reaction of trimethylbenzene with hydrogen fluoride under controlled conditions. This reaction typically occurs at low temperatures to ensure the selective fluorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable processes. For example, the compound can be synthesized by emulsifying this compound in boiling water, followed by the addition of potassium permanganate and sodium carbonate. The reaction mixture is refluxed for an extended period, and the product is isolated through filtration and acidification .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3,5-trimethylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,5-trimethylbenzene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom significantly influences the compound’s reactivity and stability. In electrophilic aromatic substitution reactions, the fluorine atom acts as an electron-withdrawing group, stabilizing the intermediate cation and facilitating the substitution process . Additionally, the compound’s unique structure allows it to participate in specific molecular interactions, making it valuable in various chemical and biological studies.

Comparison with Similar Compounds

  • 1-Fluoro-2,4,6-trimethylbenzene
  • 1-Chloro-2,4,6-trimethylbenzene
  • 1-Bromo-2,4,6-trimethylbenzene

Comparison: Compared to its halogenated analogs, 2-Fluoro-1,3,5-trimethylbenzene exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius result in stronger carbon-fluorine bonds, enhancing the compound’s thermal stability and resistance to oxidation . These properties make this compound a valuable compound in various applications where stability and reactivity are crucial.

Biological Activity

2-Fluoro-1,3,5-trimethylbenzene, also known as 2,4,6-trimethylfluorobenzene, is a fluorinated aromatic compound with the chemical formula C9H11FC_9H_{11}F and a molecular weight of 138.18 g/mol. This compound has garnered interest in various fields such as chemistry, biology, and medicine due to its unique properties and potential applications.

Chemical Structure and Properties

The structure of this compound features a fluorine atom substituted at the second position of the trimethylbenzene ring. The presence of fluorine enhances the compound's stability and alters its reactivity compared to non-fluorinated analogs.

PropertyValue
IUPAC NameThis compound
CAS Number392-69-8
Molecular FormulaC9H11F
Molecular Weight138.18 g/mol
Boiling PointNot specified

The biological activity of this compound is primarily influenced by its structural characteristics. The fluorine atom's high electronegativity contributes to stronger carbon-fluorine bonds, enhancing the compound's thermal stability and resistance to oxidation. This stability is crucial for its interactions with biological targets.

Target Interactions

Research indicates that fluorinated compounds can exhibit altered interactions with biological macromolecules such as proteins and nucleic acids. The substitution of hydrogen with fluorine can modify the binding affinity and specificity towards various biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study explored the antimicrobial effects of various fluorinated compounds, including this compound. It was observed that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to pro-oxidant damage within bacterial cell membranes, leading to lipid peroxidation .
  • Pharmaceutical Applications :
    Fluorinated compounds are often investigated for their potential as pharmaceutical agents due to enhanced bioavailability and metabolic stability. Research has shown that the incorporation of fluorine can improve the pharmacokinetic properties of drug candidates.
  • Chemical Synthesis :
    As a building block in organic synthesis, this compound is utilized in the development of more complex molecules. Its unique properties facilitate the synthesis of fluorinated derivatives that may possess desirable biological activities .

Comparative Analysis with Similar Compounds

To understand the biological implications better, a comparison with related halogenated compounds is essential:

CompoundAntibacterial ActivityStability
This compoundModerateHigh
1-Fluoro-2,4,6-trimethylbenzeneLowModerate
1-Chloro-2,4,6-trimethylbenzeneHighModerate

This table illustrates that while this compound exhibits moderate antibacterial activity and high stability compared to its analogs, it stands out for its potential applications in pharmaceuticals due to its unique interaction profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-1,3,5-trimethylbenzene, and how do reaction conditions impact yield?

  • Answer : A common approach involves halogenation of 1,3,5-trimethylbenzene (mesitylene) using fluorinating agents like Selectfluor or DAST under controlled conditions. For example, demonstrates bromination of 1,3,5-trimethylbenzene using a palladium catalyst and cyclopropane, which can be adapted for fluorination by replacing bromine sources with fluorine equivalents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical, as excessive fluorination may lead to di-/tri-substituted byproducts. Purification via fractional distillation or column chromatography is recommended to isolate the mono-fluorinated product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Answer :

  • 1H/13C NMR : Methyl groups appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons adjacent to fluorine show splitting due to 3JHF^3J_{H-F} coupling (e.g., δ ~6.8–7.2 ppm) .
  • 19F NMR : A singlet near δ -110 to -120 ppm confirms the presence of fluorine at the 2-position .
  • HRMS : Molecular ion peaks (e.g., m/z 154.13 for C9H11F) validate the molecular formula .

Q. How does steric hindrance from methyl groups influence the reactivity of this compound in electrophilic substitution?

  • Answer : The 1,3,5-trimethyl substitution creates steric bulk, directing electrophiles to the para position relative to fluorine. For instance, nitration or sulfonation occurs preferentially at the 4-position due to reduced steric hindrance compared to ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and steric maps .

Advanced Research Questions

Q. What thermodynamic models are suitable for predicting phase behavior of this compound in solvent systems?

  • Answer : Vapor-liquid equilibrium (VLE) studies using the Peng-Robinson equation of state (PR-EoS) are effective. For example, validated PR-EoS for 1,3,5-trimethylbenzene systems, achieving accurate binary interaction parameters (kij=0.0401k_{ij} = 0.0401 for CO₂ + butyl ether). Similar approaches can model solubility and activity coefficients for fluorinated derivatives in polar/nonpolar solvents .

Q. How does fluorination at the 2-position alter electronic properties compared to bromo or chloro analogs?

  • Answer : Fluorine’s electronegativity increases the electron-withdrawing effect, lowering the HOMO energy and reducing nucleophilicity. Comparative studies with 2-Bromo-1,3,5-trimethylbenzene ( ) show bromine’s polarizability enhances halogen bonding, while fluorine’s small size minimizes steric effects. UV-Vis and cyclic voltammetry can quantify these differences .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated mesitylene derivatives?

  • Answer : Discrepancies often arise from varying fluorination agents (e.g., F₂ gas vs. Selectfluor) or purification methods. Systematic validation includes:

  • Reproducing conditions from peer-reviewed protocols (e.g., ).
  • Cross-characterization using multiple techniques (NMR, GC-MS).
  • Computational validation (e.g., Gaussian simulations for transition-state energies) .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize fluorination agents with high selectivity (e.g., Selectfluor) to minimize byproducts .
  • Characterization : Combine NMR (1H, 13C, 19F) and HRMS for unambiguous identification .
  • Modeling : Use PR-EoS for phase behavior and DFT for reactivity predictions .

Properties

IUPAC Name

2-fluoro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGPNBBJPOBSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192446
Record name Benzene, 2-fluoro-1,3,5-trimethyl-
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Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-69-8
Record name Benzene, 2-fluoro-1,3,5-trimethyl-
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Record name 392-69-8
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Record name Benzene, 2-fluoro-1,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl Fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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